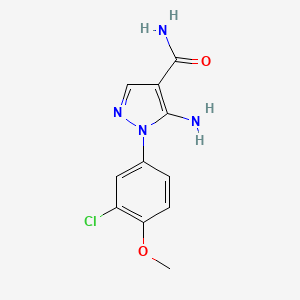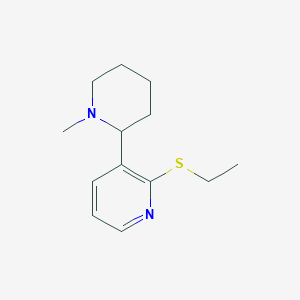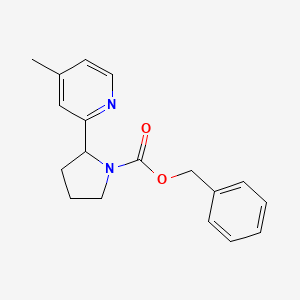
Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with a benzyl group and a 4-methylpyridin-2-yl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Substitution Reactions: The introduction of the benzyl and 4-methylpyridin-2-yl groups can be achieved through nucleophilic substitution reactions. For example, benzyl bromide and 4-methylpyridine can be used as reagents in the presence of a base to facilitate the substitution.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridine ring or other functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrolidine or pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide and 4-methylpyridine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine or benzyl groups.
Reduction: Reduced forms of the pyridine ring or other functional groups.
Substitution: Substituted pyrrolidine or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions of pyrrolidine derivatives with biological targets. It can serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of related molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for exploring therapeutic activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Wirkmechanismus
The mechanism of action of Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the pyridine moiety can engage in binding interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Benzyl 4-methoxypyridin-2-ylcarbamate: This compound shares a similar pyridine moiety but differs in the substituents on the pyrrolidine ring.
2-(Pyridin-2-yl)pyrrolidine derivatives: These compounds have a similar core structure but may vary in the substituents on the pyridine or pyrrolidine rings.
Pyrrolidine-2-one derivatives: These compounds feature a pyrrolidine ring with different functional groups, offering a comparison in terms of reactivity and biological activity.
Uniqueness: Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate is unique due to the specific combination of the benzyl group, the 4-methylpyridin-2-yl group, and the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H20N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-14-9-10-19-16(12-14)17-8-5-11-20(17)18(21)22-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3 |
InChI-Schlüssel |
LBUGNWIBZRUXFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



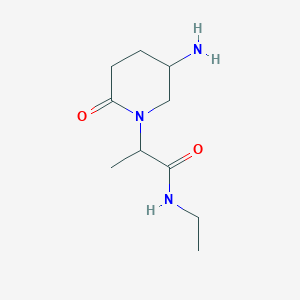


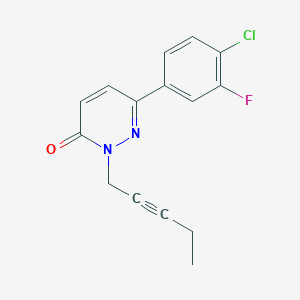
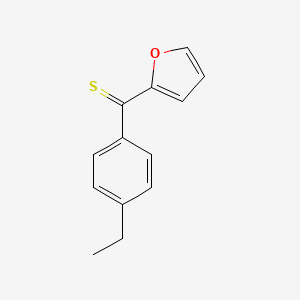
![3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796977.png)
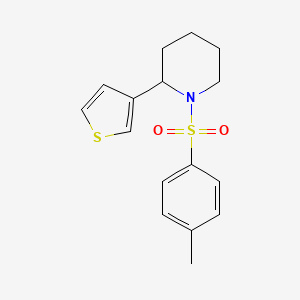
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11796988.png)
